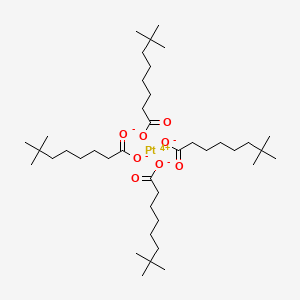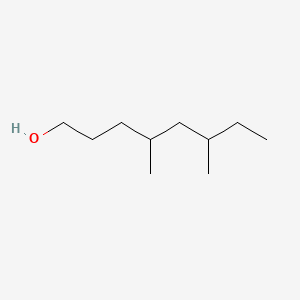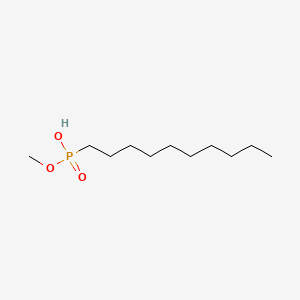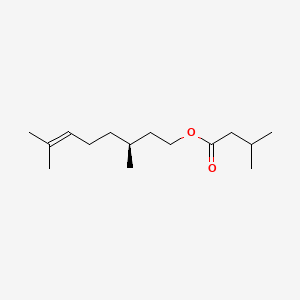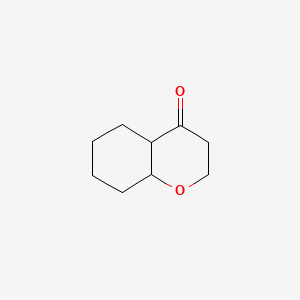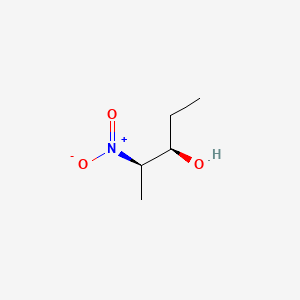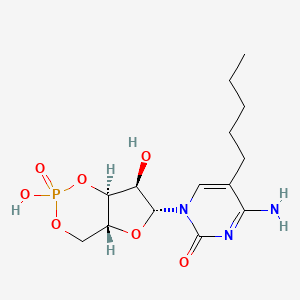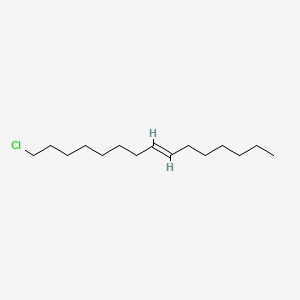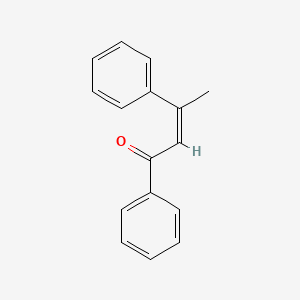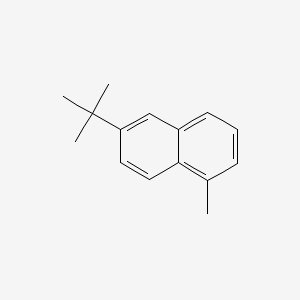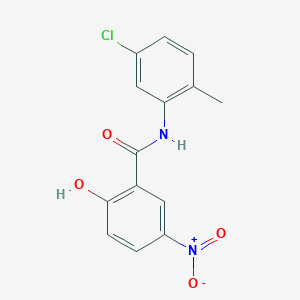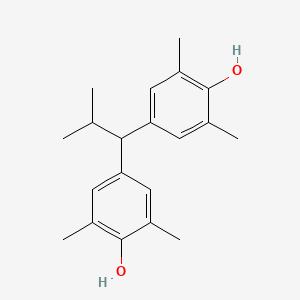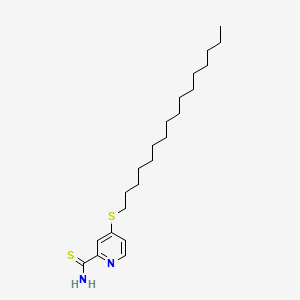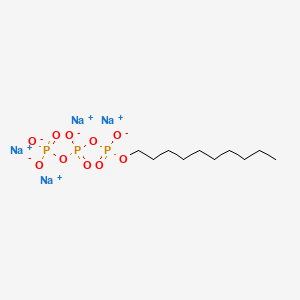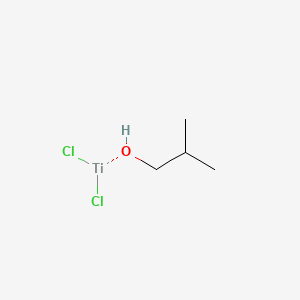
Dichloro(2-methylpropan-1-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(2-methylpropan-1-olato)titanium: is a chemical compound with the molecular formula C4H9Cl2OTi and a molecular weight of 191.88 g/mol . It is a titanium-based compound that features two chlorine atoms and a 2-methylpropan-1-olato ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(2-methylpropan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C4H9OH→C4H9Cl2OTi+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-methylpropan-1-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligands such as alcohols, amines, or phosphines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while substitution reactions may produce various titanium alkoxides or amides.
Scientific Research Applications
Chemistry: Dichloro(2-methylpropan-1-olato)titanium is used as a precursor in the synthesis of other titanium compounds. It is also employed in catalytic processes, such as polymerization reactions and organic transformations.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing
Industry: In industry, this compound is used in the production of advanced materials, such as coatings and composites. Its reactivity makes it valuable in the synthesis of high-performance materials with specific properties.
Mechanism of Action
The mechanism by which Dichloro(2-methylpropan-1-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Titanium tetrachloride (TiCl4): A common titanium compound used in various chemical processes.
Titanium isopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity.
Dichloro(2-methylpropan-2-olato)titanium: A closely related compound with a different ligand structure.
Uniqueness: Dichloro(2-methylpropan-1-olato)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and properties. This makes it valuable in applications where other titanium compounds may not be suitable.
Properties
CAS No. |
97259-78-4 |
|---|---|
Molecular Formula |
C4H10Cl2OTi |
Molecular Weight |
192.89 g/mol |
IUPAC Name |
dichlorotitanium;2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10O.2ClH.Ti/c1-4(2)3-5;;;/h4-5H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
CYZGIKGXMHFZJY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CO.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


